molecular formula C12H10N2O2 B3356761 2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione CAS No. 68724-84-5

2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione

Cat. No.: B3356761
CAS No.: 68724-84-5
M. Wt: 214.22 g/mol
InChI Key: VGMHRBJIXQCKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepino[3,4-b]indoles are a family of molecules with pharmaceutical significance that contain an aza-seven-membered ring system . They are important nitrogen-containing heterocyclic cores, which widely exist in various naturally occurring alkaloids .


Synthesis Analysis

Azepino[3,4-b]indoles can be synthesized through various methods. One approach involves a one-step synthesis from a four-component reaction system comprising readily available starting materials, i.e., an amino acid, an indole, and an aniline . Another method involves a key intramolecular Heck reaction used to efficiently create the azepino[4,5-b]indole seven-membered ring containing an exocyclic double bond .


Molecular Structure Analysis

The molecular structure of azepino[3,4-b]indoles involves a seven-membered ring containing an exocyclic double bond . The exact structure of “2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Azepino[3,4-b]indoles can undergo various reactions. For instance, treatment of the olefin with ozone results in an unprecedented secondary reaction of the Criegee intermediate, through intramolecular olefin trapping, to afford a benzo[c]naphthyridione containing a bridging cyclic peroxide .

Properties

IUPAC Name

2,3,4,10-tetrahydroazepino[3,4-b]indole-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-9-5-6-13-12(16)11-10(9)7-3-1-2-4-8(7)14-11/h1-4,14H,5-6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMHRBJIXQCKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436664
Record name AG-G-65567
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68724-84-5
Record name AG-G-65567
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione
Reactant of Route 2
Reactant of Route 2
2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione
Reactant of Route 3
Reactant of Route 3
2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione
Reactant of Route 4
2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione
Reactant of Route 5
Reactant of Route 5
2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione
Reactant of Route 6
2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.